molecular formula C13H14N2O2S B12118358 (2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid

(2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid

Cat. No.: B12118358
M. Wt: 262.33 g/mol
InChI Key: FAXUBYYAGAGSLZ-UHFFFAOYSA-N
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Description

(2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid is a complex organic compound featuring a thiazole ring, an amino group, and a phenyl group with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and phenyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-dimethylphenyl isothiocyanate with α-bromoacetic acid in the presence of a base can yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the phenyl group, leading to different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various amides or esters.

Scientific Research Applications

(2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and enzyme interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring and amino group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-4-phenylthiazol-5-yl)acetic acid: Lacks the methyl substituents on the phenyl ring.

    (2-Amino-4-(2-methylphenyl)-1,3-thiazol-5-yl)acetic acid: Contains only one methyl group on the phenyl ring.

    (2-Amino-4-(4-methylphenyl)-1,3-thiazol-5-yl)acetic acid: Methyl group is positioned differently on the phenyl ring.

Uniqueness

The presence of two methyl groups on the phenyl ring in (2-Amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid imparts unique steric and electronic properties, potentially leading to distinct reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

2-[2-amino-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C13H14N2O2S/c1-7-3-4-9(8(2)5-7)12-10(6-11(16)17)18-13(14)15-12/h3-5H,6H2,1-2H3,(H2,14,15)(H,16,17)

InChI Key

FAXUBYYAGAGSLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)C

Origin of Product

United States

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